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Compound of Interest

Compound Name: Dpc 961

Cat. No.: B1670919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of DPC 961, a

discontinued non-nucleoside reverse transcriptase inhibitor (NNRTI), with two established

drugs in the same class: Efavirenz and Nevirapine. Due to the cessation of DPC 961's

development, publicly available quantitative in vitro metabolic stability data is limited. This guide

therefore focuses on a qualitative comparison based on available information and data from

structurally related compounds to provide a comprehensive overview for research and drug

development professionals.

Executive Summary
Metabolic stability is a critical parameter in drug discovery, influencing a drug's half-life, oral

bioavailability, and potential for drug-drug interactions. This guide explores the metabolic

profiles of three NNRTIs. While extensive data is available for the approved drugs Efavirenz

and Nevirapine, information on DPC 961 is less complete. This comparison leverages existing

data to highlight key differences in their metabolic pathways and potential for metabolic

liabilities.
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The following table summarizes the known metabolic stability characteristics of DPC 961,

Efavirenz, and Nevirapine. It is important to note that the data for DPC 961 is largely inferred

from its structural similarity to other compounds and the reasons for its discontinuation.
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Parameter DPC 961 Efavirenz Nevirapine

Primary Metabolic

Pathway

Likely Cytochrome

P450 (CYP) mediated

oxidation, inferred

from structurally

similar compounds.

Primarily 8-

hydroxylation by

CYP2B6. Minor

contributions from

CYP3A4 and other

CYPs.

Aromatic

hydroxylation and N-

dealkylation by

CYP3A4 and

CYP2B6.

Major Metabolites

Not explicitly

documented in public

literature. Potential for

hydroxylated and

reactive metabolites.

8-hydroxyefavirenz

(major), 7-

hydroxyefavirenz

(minor).

2-, 3-, 8-, and 12-

hydroxynevirapine.

In Vitro Half-Life

(HLM)

Data not publicly

available.

Development was

discontinued,

suggesting potential

liabilities which could

include metabolic

instability.

Moderate to high

stability.

Moderate stability,

subject to auto-

induction.

Intrinsic Clearance

(CLint)

Data not publicly

available.
Low to moderate.

Moderate, increases

with chronic exposure

due to enzyme

induction.

Key Metabolizing

Enzymes

Presumed to be CYP

isoforms, potentially

including CYP3A4 and

CYP2B6.

CYP2B6 (major),

CYP3A4.
CYP3A4, CYP2B6.

Potential for Reactive

Metabolites

High potential, as

seen with the

structurally related

DPC 963, which forms

reactive oxirene and

Low. Yes, formation of a

quinone methide

intermediate has been

reported, which can

lead to covalent

binding to proteins[2].
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benzoquinone imine

intermediates[1].

Enzyme

Induction/Inhibition
Unknown. Inducer of CYP3A4.

Inducer of CYP3A4

and CYP2B6 (auto-

induction).

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of metabolic stability. Below

are standard protocols for key in vitro experiments used to evaluate the metabolic fate of drug

candidates like DPC 961 and its comparators.

Human Liver Microsome (HLM) Stability Assay
Objective: To determine the in vitro half-life and intrinsic clearance of a compound when

incubated with human liver microsomes.

Methodology:

Incubation: The test compound (e.g., 1 µM) is incubated with pooled human liver

microsomes (0.5 mg/mL protein) in a potassium phosphate buffer (100 mM, pH 7.4) at 37°C.

Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-

regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate

dehydrogenase).

Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold

organic solvent, such as acetonitrile, which also serves to precipitate the microsomal

proteins.

Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed

by a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method

to quantify the remaining parent compound.
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Data Analysis: The natural logarithm of the percentage of the parent compound remaining is

plotted against time. The slope of this line is used to calculate the in vitro half-life (t½). The

intrinsic clearance (CLint) is then calculated using the half-life and the protein concentration.

Hepatocyte Stability Assay
Objective: To assess the metabolic stability of a compound in a more complete biological

system containing both Phase I and Phase II enzymes.

Methodology:

Cell Culture: Cryopreserved or fresh human hepatocytes are seeded in collagen-coated

plates and allowed to attach.

Incubation: The test compound is added to the culture medium and incubated with the

hepatocytes at 37°C in a humidified incubator with 5% CO2.

Time Points: Samples of the culture medium and/or cell lysates are collected at various time

points (e.g., 0, 1, 2, 4, 8, and 24 hours).

Sample Preparation: Samples are treated to precipitate proteins and extract the compound

and its metabolites.

Analysis: The concentration of the parent compound is quantified using LC-MS/MS.

Data Analysis: Similar to the HLM assay, the disappearance of the parent compound over

time is used to determine the metabolic stability.

Cytochrome P450 Reaction Phenotyping
Objective: To identify the specific CYP isoforms responsible for the metabolism of a drug

candidate.

Methodology:

Incubation with Recombinant CYPs: The test compound is incubated individually with a

panel of recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6,

3A4) in the presence of a NADPH-regenerating system.
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Chemical Inhibition: The compound is incubated with HLMs in the presence and absence of

known selective inhibitors for each major CYP isoform. A significant reduction in metabolism

in the presence of a specific inhibitor suggests the involvement of that CYP enzyme.

Correlation Analysis: The rate of metabolism of the test compound is measured in a panel of

individual human liver microsome samples with known variations in the activity of different

CYP isoforms. A correlation between the rate of metabolism and the activity of a specific

CYP isoform indicates its role in the compound's metabolism.

Analysis: The formation of metabolites is monitored by LC-MS/MS.

Visualizations
The following diagrams illustrate key concepts and workflows related to the metabolic stability

assessment of DPC 961 and its comparators.
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Caption: Workflow for an in vitro metabolic stability assay.
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Caption: Primary metabolic pathways of NNRTIs.
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Caption: Comparative ranking of metabolic stability.

Conclusion
This comparative guide highlights the differences in the metabolic stability of DPC 961,

Efavirenz, and Nevirapine. While the discontinuation of DPC 961's development limits the

availability of direct quantitative data, the information on the structurally related DPC 963

suggests a potential for metabolism-mediated toxicity. Efavirenz and Nevirapine, both

successful drugs, exhibit distinct metabolic profiles dominated by CYP2B6 and CYP3A4,

respectively, with Nevirapine's metabolism being more complex due to auto-induction. For

researchers in drug development, this comparison underscores the importance of early and

thorough metabolic stability profiling to identify potential liabilities and guide the design of safer

and more effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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